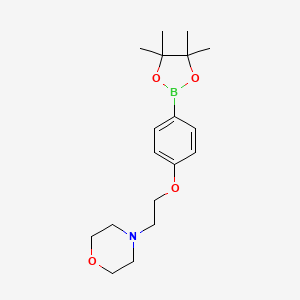

4-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)morpholine

Description

This compound features a morpholine ring connected via a 2-ethylphenoxy linker to a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group. The ether linkage (phenoxyethyl) distinguishes it from analogs with direct carbon chains or other substituents. Its molecular formula is inferred as C₁₈H₂₇BNO₄ (based on structural analogs), with applications in Suzuki-Miyaura cross-coupling reactions and medicinal chemistry due to the boronic ester's reactivity and morpholine's bioavailability-enhancing properties .

Properties

IUPAC Name |

4-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28BNO4/c1-17(2)18(3,4)24-19(23-17)15-5-7-16(8-6-15)22-14-11-20-9-12-21-13-10-20/h5-8H,9-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHMKOJLQGMTKKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCN3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70999992 | |

| Record name | 4-{2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70999992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

787591-39-3, 690636-28-3 | |

| Record name | 4-{2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70999992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-Morpholin-4-ylethoxy)benzeneboronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves the formation of an ether linkage between a boronic acid pinacol ester-substituted phenol and a morpholine-containing ethylamine derivative. The key steps include:

- Activation of the boronic acid pinacol ester phenol derivative

- Coupling with 2-(morpholin-4-yl)ethylamine or its derivatives

- Purification and isolation of the final product

Detailed Synthetic Procedure

A representative preparation method, adapted from literature and patent-like procedures, is as follows:

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | Starting Material: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | The boronic acid pinacol ester phenol is used as the key intermediate. | Commercially available or synthesized via borylation of 4-bromophenol derivatives. |

| 2 | Activation: Reaction with triethylamine and isobutyl chloroformate in dichloromethane at -15°C | Formation of an activated carbonate intermediate to facilitate nucleophilic substitution. | Reaction time ~5 minutes; white precipitate formation indicates intermediate formation. |

| 3 | Coupling: Addition of 4-(2-aminoethyl)morpholine in dichloromethane, warming to room temperature | Nucleophilic attack by the amine on the activated intermediate forms the ether linkage. | Stirring for 10 minutes at room temperature; reaction monitored by TLC or NMR. |

| 4 | Workup: Dilution with dichloromethane, extraction with saturated sodium bicarbonate solution, drying over sodium sulfate | Removal of inorganic salts and purification of organic layer. | Organic layer concentrated under vacuum to yield crude product. |

| 5 | Purification: Trituration with hexanes or recrystallization | Isolation of the pure compound as a white solid. | Typical yield reported ~53%. |

This method is adapted from a detailed synthesis example involving similar boronate ester morpholine derivatives.

Reaction Scheme Summary

$$

\text{4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol} \xrightarrow[\text{TEA, IBC}]{-15^\circ C} \text{Activated intermediate} \xrightarrow[\text{4-(2-aminoethyl)morpholine}]{RT} \text{4-(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)morpholine}

$$

Analytical Data Supporting Preparation

| Parameter | Data |

|---|---|

| 1H NMR (300 MHz, CDCl3) | δ 7.87 (d, J=8.2 Hz, 2H), 7.75 (d, J=8.2 Hz, 2H), 6.75 (br s, 1H), 3.72 (t, J=4.6 Hz, 4H), 3.15 (q, J=5.7 Hz, 2H), 2.61 (t, J=6.0 Hz, 2H), 2.51 (t, J=4.5 Hz, 4H), 1.35 (s, 12H) |

| Purity | ≥95% by HPLC or GC |

| Physical State | White solid |

| Molecular Weight | 333.24 g/mol |

| Melting Point | Not always reported; typically stable up to ~230°C (flash point) |

These data confirm the successful formation of the target compound with the expected chemical shifts corresponding to aromatic protons, morpholine ring protons, and the pinacol methyl groups.

Notes on Reaction Conditions and Optimization

- Temperature Control: The initial activation step is performed at low temperature (-15°C) to control reactivity and avoid side reactions.

- Solvent Choice: Dichloromethane is preferred for its ability to dissolve both organic reactants and maintain low temperature.

- Base Use: Triethylamine acts as a base to scavenge HCl generated during activation.

- Purification: Trituration with hexanes effectively removes impurities and unreacted starting materials.

- Yield Considerations: Moderate yields (~50-55%) are typical; optimization may involve adjusting stoichiometry and reaction times.

Summary Table of Preparation Method

| Aspect | Details |

|---|---|

| Starting Materials | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, 4-(2-aminoethyl)morpholine |

| Key Reagents | Triethylamine, isobutyl chloroformate, dichloromethane |

| Reaction Type | Nucleophilic substitution via activated carbonate intermediate |

| Temperature | -15°C (activation), room temperature (coupling) |

| Workup | Extraction with sodium bicarbonate, drying over Na2SO4 |

| Purification | Trituration with hexanes |

| Yield | ~53% |

| Product Purity | ≥95% |

| Analytical Confirmation | 1H NMR, molecular weight, melting point |

Chemical Reactions Analysis

Types of Reactions

4-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)morpholine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different boronic acid derivatives, while reduction can lead to the formation of simpler boron-containing compounds .

Scientific Research Applications

Medicinal Chemistry

The incorporation of boron into organic molecules has been extensively studied for its potential therapeutic applications. The compound is particularly noted for:

- Anticancer Activity : Research indicates that boron-containing compounds can inhibit tumor growth and enhance the efficacy of certain chemotherapeutic agents. A study demonstrated that derivatives similar to 4-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)morpholine exhibited significant cytotoxicity against various cancer cell lines .

Materials Science

The compound's unique structural features make it suitable for applications in materials science:

- Polymer Chemistry : It can be used as a monomer or additive in the synthesis of polymers with enhanced properties such as thermal stability and mechanical strength. The presence of the dioxaborolane moiety contributes to cross-linking in polymer networks .

Environmental Science

Boron compounds are increasingly being studied for their role in environmental remediation:

- Heavy Metal Removal : Studies have shown that boron-containing ligands can effectively chelate heavy metals from contaminated water sources. The compound's ability to form stable complexes with metals enhances its potential as a remediation agent .

Case Study 1: Anticancer Properties

A recent investigation focused on the anticancer properties of boron compounds similar to 4-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)morpholine. In vitro tests revealed that these compounds could induce apoptosis in cancer cells while sparing normal cells, suggesting a targeted approach to cancer therapy.

Case Study 2: Polymer Development

In a study aimed at developing high-performance polymers, researchers incorporated the compound into poly(ethylene glycol) frameworks. The resulting materials exhibited improved mechanical properties and thermal stability compared to traditional polymers without boron additives.

Data Tables

Mechanism of Action

The mechanism of action of 4-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)morpholine involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with nucleophilic sites in biological molecules, making it useful in enzyme inhibition and other biochemical applications. The phenoxyethyl group can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Reactivity in Cross-Coupling Reactions

- Target Compound: The ether oxygen in the phenoxyethyl linker enhances solubility in polar solvents (e.g., THF/water mixtures), facilitating efficient Suzuki couplings at mild temperatures (50–60°C) .

- Phenethyl Analog (CAS 364794-81-0) : Lacks oxygen, leading to lower aqueous solubility but higher stability under acidic conditions (t₁/₂ > 24 hrs at pH 2) .

- Propylphenoxy Analog (CAS 91046233): The longer propyl chain improves steric accessibility for bulky aryl partners, achieving >90% yield in couplings with ortho-substituted substrates .

Biological Activity

The compound 4-(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)morpholine is a boron-containing organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C₁₄H₁₉B₁O₄

- Molecular Weight : 267.11 g/mol

- CAS Number : 154734281

The structure features a morpholine ring attached to a phenoxy group, which is further substituted with a boron-containing dioxaborolane moiety. This unique structure may contribute to its biological activity by influencing interactions with biological targets.

The biological activity of the compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds containing dioxaborolane groups are known to interact with enzymes through boron coordination, potentially inhibiting their function.

- Cellular Uptake and Distribution : The morpholine and phenoxy groups enhance the lipophilicity of the compound, facilitating cellular uptake.

- Targeting Specific Pathways : Preliminary studies suggest that this compound may influence pathways related to cell proliferation and apoptosis.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar boron-containing compounds. While specific data on this compound is limited, related compounds have shown:

- Minimum Inhibitory Concentrations (MIC) against various bacteria ranging from 4–8 µg/mL for multidrug-resistant strains such as Staphylococcus aureus .

- Potential activity against Mycobacterium species with MIC values indicating effectiveness in inhibiting growth.

Anticancer Activity

In vitro studies indicate that related compounds exhibit significant cytotoxic effects on cancer cell lines:

- Compounds similar to the one have demonstrated IC₅₀ values in the nanomolar range against breast cancer cell lines (MDA-MB-231), suggesting a high potency for selective targeting of cancer cells while sparing normal cells .

Case Studies

-

Study on Anticancer Efficacy :

- A study investigated the effects of a structurally similar compound on lung metastasis in mice models. Results indicated a significant reduction in metastatic nodules when treated with the compound over 30 days .

- The treatment led to a more than 2-log viral load reduction in infected mice models, demonstrating its potential as an antiviral agent as well .

- Toxicity Profile Assessment :

Research Findings Summary

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | MIC values of 4–8 µg/mL against resistant strains |

| Anticancer Activity | IC₅₀ values in nanomolar range; significant cytotoxicity |

| In Vivo Efficacy | Reduced lung metastasis; viral load reduction in models |

| Toxicity Profile | Acceptable safety at high doses |

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how can reaction yields be optimized?

The compound is typically synthesized via reductive amination or nucleophilic substitution involving 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde derivatives and morpholine-containing precursors. A reported procedure achieved 27% yield using column chromatography (hexanes/EtOAc with 0.25% Et₃N) for purification, with low yields attributed to steric hindrance or competing side reactions . Optimization strategies include:

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- ¹H NMR : Singlets at δ 1.30–1.35 ppm (dioxaborolane methyl groups) and aromatic protons at δ 7.5–7.8 ppm (coupling with boron) .

- ¹¹B NMR : A sharp peak near δ 28 ppm confirms the trigonal boronic ester .

- IR : Absorbance at ~1340 cm⁻¹ (B–O stretching) and ~1600 cm⁻¹ (C–N morpholine) .

Q. What are the recommended handling and storage protocols to ensure stability?

- Store under inert gas (Ar/N₂) at –20°C to prevent hydrolysis.

- Avoid protic solvents (e.g., H₂O, MeOH) and strongly acidic/basic conditions.

- Use gloveboxes for moisture-sensitive reactions and monitor decomposition via ¹¹B NMR .

Advanced Research Questions

Q. How does the morpholine moiety influence the boronic ester's reactivity in Suzuki-Miyaura couplings?

The electron-donating morpholine group increases electron density at the boron center, accelerating transmetalation but potentially promoting protodeboronation under basic conditions. Comparative studies suggest:

Q. What analytical methods resolve contradictions in stability data under aqueous conditions?

Contradictory reports on hydrolysis rates can be addressed via:

- Kinetic assays : Monitor degradation in DMF/H₂O mixtures using HPLC or ¹¹B NMR (hydrolysis shifts δ from ~28 ppm to ~10 ppm) .

- Competitive experiments : Compare hydrolysis rates with non-morpholine analogs to isolate electronic effects .

Q. How can researchers design experiments to minimize side products in multi-step syntheses using this compound?

- Byproduct analysis : Use LC-MS to identify common side products (e.g., deboronated intermediates).

- Condition screening : Test Pd catalyst loadings (0.5–5 mol%) and ligand combinations (e.g., SPhos vs. XPhos) to suppress homocoupling .

- In situ monitoring : Employ Raman spectroscopy to track boronic ester consumption in real time .

Q. What mechanistic insights explain low yields in Sonogashira couplings involving this boronic ester?

Low yields may arise from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.